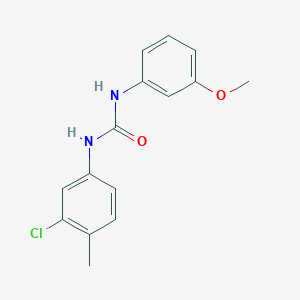
3-hydroxybenzaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone
Overview
Description
Thiosemicarbazones and their derivatives are of significant interest in organic chemistry and pharmacology due to their diverse biological activities and potential as therapeutic agents. Their structural complexity allows for a wide range of chemical reactions, enabling the synthesis of various heterocyclic compounds with promising pharmacological applications.
Synthesis Analysis
The synthesis of thiosemicarbazones typically involves the condensation of thiosemicarbazide with aldehydes or ketones. This reaction can be catalyzed by various organocatalysts under green solvent conditions, emphasizing the principles of green chemistry to minimize toxic reagents and solvents (Kiyani, 2018).
Molecular Structure Analysis
Thiosemicarbazones exhibit versatile coordination behavior, forming complexes with different metals. These complexes are studied for their structural aspects, including metal-to-ligand bonds and coordination geometry, revealing thiosemicarbazones as versatile coordination agents (Casas, García-Tasende, & Sordo, 2000).
Chemical Reactions and Properties
Thiosemicarbazones engage in various chemical reactions, including cyclocondensation and formation of metal complexes. Their reactivity with silver nitrate, for instance, has been explored for analytical purposes and demonstrates their potential for forming crystalline precipitates with metal ions (Haugas & Mitchell, 1950).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Abood, Hanoon, and Haiwal (2012) explored the synthesis of 1,3-oxazepine derivatives starting from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The derivatives showed potential biological activity, highlighting the versatile nature of such compounds in chemical synthesis and biological applications (Abood, Hanoon, & Haiwal, 2012).
Biological and Pharmacological Activities
- Antibacterial and Enzyme Inhibition: Oxazepine derivatives, closely related to the compound of interest, have demonstrated various biological activities, including antibacterial properties and enzyme inhibition. This suggests potential applications in medical and pharmaceutical research (Abood, Hanoon, & Haiwal, 2012).
- DNA Binding and Antiproliferative Effects: Raman, Selvan, and Manisankar (2010) reported on copper(II) and zinc(II) coordination compounds of related thiosemicarbazone derivatives. These compounds showed the ability to intercalate with DNA and promote photocleavage of plasmid DNA, in addition to having antifungal and antibacterial activities. Such findings are crucial for developing new therapeutic agents (Raman, Selvan, & Manisankar, 2010).
Material Science and Nanotechnology
- Research by Mohammed et al. (2014) highlighted the synthesis of organic nanoparticles using an oxadiazole derivative structurally similar to the query compound. These nanoparticles were effectively dispersed in aqueous media, suggesting potential applications in biomedical imaging and material science (Mohammed, Salih, Omer, & Rashid, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-(3-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(18(26)24(23(13)2)15-8-4-3-5-9-15)21-19(27)22-20-12-14-7-6-10-16(25)11-14/h3-12,25H,1-2H3,(H2,21,22,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOJBZAOLZSHF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Dimethyl-3-oxidanylidene-2-phenyl-pyrazol-4-yl)-3-[(3-hydroxyphenyl)methylideneamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)


![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)


![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)